1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
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Overview
Description
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that features a thiazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium azide in a polar aprotic solvent
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine: Unique due to its specific combination of thiazole, imidazole, and piperidine rings.
Other Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring but differ in their additional functional groups and overall structure
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which provides a versatile framework for various chemical modifications and applications. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-10-13(23-11(2)17-10)14(20)19-7-4-12(5-8-19)24(21,22)15-16-6-9-18(15)3/h6,9,12H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZVPGUOUZTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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